1-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a pyrrolo-triazole-dione derivative featuring a 3,5-dimethoxyphenyl group at position 1 and a 3,5-dimethylphenyl group at position 3.
Key pharmacological data reveals its potent inhibitory activity against HepG2 hepatocellular carcinoma cells, with an IC50 of 1.71 μM . This efficacy surpasses many structurally related compounds, as discussed below.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-11-5-12(2)7-13(6-11)23-19(25)17-18(20(23)26)24(22-21-17)14-8-15(27-3)10-16(9-14)28-4/h5-10,17-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQZGRMUVKQWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic organic molecule that has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound is characterized by a complex triazole ring fused with a pyrrole structure and substituted phenyl groups. The presence of methoxy and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrrolo[3,4-d][1,2,3]triazoles can inhibit the proliferation of various cancer cell lines. The compound under review may share similar mechanisms due to its structural features.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as CDK2 and CDK4 .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties:
- Broad-Spectrum Activity : Similar triazole derivatives have demonstrated activity against a range of bacteria and fungi. The exact spectrum for this specific compound remains to be fully explored but warrants investigation .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases. Compounds with similar structural motifs have been noted for their anti-inflammatory properties:
- Cytokine Modulation : It is hypothesized that the compound could modulate pro-inflammatory cytokines such as TNF-alpha and IL-6 based on the behavior of related compounds .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituents : The presence of methoxy groups at specific positions on the phenyl rings appears to enhance potency against cancer cells. Structural modifications can lead to variations in activity profiles.
- Fused Rings : The triazole-pyrrole fusion contributes to the stability and potential bioactivity of the molecule.
Comparison with Similar Compounds
1-Benzyl-5-(4-fluorophenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
- Structural Differences : Substituted with a benzyl (position 1) and 4-fluorophenyl (position 5) group.
- Activity: Limited biological data is available, but fluorinated aryl groups are known to enhance metabolic stability and target binding .
1-(2-Chlorobenzyl)-5-(4-ethylphenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
- Structural Differences : Chlorobenzyl (position 1) and 4-ethylphenyl (position 5) substituents.
- Key Contrast : The target compound’s dimethoxy and dimethyl groups likely offer better solubility than chloro/ethyl substituents, balancing lipophilicity for optimal bioavailability.
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one (10e)
- Structural Differences: Pyrazolo-pyrimidine core with a nitrobenzylideneamino group at position 4.
- Activity : IC50 of 11 µM against MCF-7 breast cancer cells .
- Key Contrast : The target compound’s pyrrolo-triazole-dione scaffold may enable distinct binding modes compared to pyrazolo-pyrimidines, which often act as kinase inhibitors (e.g., EGFR, CDK) .
Pyrazolo[3,4-d]pyrimidine Derivatives with 1,2,3-Triazole Moieties
- Structural Differences : Hybrid structures combining pyrazolo-pyrimidine and triazole rings.
- Activity : Compound 3 (IC50 = 2.03 µM against HepG2) induces apoptosis and G2/M cell cycle arrest .
- Key Contrast: The target compound’s fused pyrrolo-triazole-dione system may enhance conformational rigidity, improving target affinity compared to non-fused hybrids.
Solubility and Pharmacokinetic Comparisons
- Target Compound: No solubility data reported, but methoxy groups typically enhance water solubility.
- Pyrazolo[3,4-d]pyrimidines: Exhibit poor aqueous solubility, necessitating nanoformulations (e.g., liposomes) for improved delivery .
- Key Insight : The target compound’s dimethoxy groups may mitigate solubility challenges faced by related compounds, though experimental validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
